molecular formula C15H13N3O4S B2983325 methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-33-2

methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2983325
CAS No.: 886954-33-2
M. Wt: 331.35
InChI Key: GRDLYOOLSWKCPN-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes:

  • A thieno[2,3-c]pyridine ring system, which combines thiophene and pyridine moieties.
  • Methyl ester and cyano groups at positions 6 and 3, respectively.
  • A furan-2-carboxamido substituent at position 2.

Properties

IUPAC Name

methyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-21-15(20)18-5-4-9-10(7-16)14(23-12(9)8-18)17-13(19)11-3-2-6-22-11/h2-3,6H,4-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLYOOLSWKCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the furan-2-carboxamido moiety. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan and thieno[2,3-c]pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

Key Structural Differences :

Feature Target Compound Ethyl 2-amino-6-boc... ()
Position 2 Substituent Furan-2-carboxamido Amino group
Position 6 Group Methyl ester tert-butoxycarbonyl (Boc) protected amine
Position 3 Functional Group Cyano Ethyl ester

Functional Implications :

  • The furan-2-carboxamido group in the target compound may enhance π-π stacking interactions compared to the simpler amino group in ’s analog.
  • The Boc group in ’s compound improves solubility and stability during synthesis, whereas the methyl ester in the target compound may confer different reactivity or metabolic stability.
  • The cyano group at position 3 (target) vs. ethyl ester () could influence electrophilicity and binding affinity in biological systems.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

Key Structural Differences :

Feature Target Compound Diethyl 8-cyano... ()
Core Structure Thieno[2,3-c]pyridine Imidazo[1,2-a]pyridine
Substituents Furan-2-carboxamido, methyl ester 4-Nitrophenyl, phenethyl, diethyl esters
Cyanide Placement Position 3 Position 8

Functional Implications :

  • The 4-nitrophenyl group in ’s compound introduces strong electron-withdrawing effects, which are absent in the target compound.
  • Both compounds feature cyano groups, but their placement (position 3 vs. 8) may lead to divergent reactivity in nucleophilic or electrophilic environments.

Potential Carcinogenicity of Heterocyclic Analogs ()

Heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are known carcinogens due to DNA adduct formation . While the target compound lacks an amino group, its thienopyridine core shares structural similarities with carcinogenic heterocycles. Key distinctions include:

  • Steric effects : The bulky furan-2-carboxamido group could hinder intercalation with DNA.

Biological Activity

Methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a thieno[2,3-c]pyridine core. Its molecular formula is C14_{14}H12_{12}N4_{4}O3_{3}, and it features various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exhibit several biological activities:

  • Anticancer Activity : Several studies have reported on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines, including prostate and breast cancer cells. One study highlighted that certain derivatives exhibited IC50_{50} values as low as 2.08 µM against prostate cancer cell lines (PC-3) .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer progression. For example, some derivatives have been identified as potent inhibitors of the CYP17 enzyme, which plays a crucial role in androgen biosynthesis .
  • Neuroprotective Effects : Beyond anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with thieno[2,3-c]pyridines. Compounds in this class have demonstrated the ability to elevate levels of neurotransmitters such as GABA in animal models .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated various thieno[2,3-c]pyridine derivatives against a panel of 60 human cancer cell lines. Among the tested compounds, one derivative exhibited broad-spectrum anticancer activity with a mean growth inhibition (GI50_{50}) ranging from 4 nM to 37 µM across different cell lines .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of thieno[2,3-c]pyridine were tested for their ability to inhibit monoamine oxidase B (MAO-B) and cholinesterase (ChE) enzymes. Kinetic studies revealed that certain compounds exhibited competitive inhibition with reversible binding characteristics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGrowth inhibition (GI50_{50}): 4 nM - 37 µM
Enzyme InhibitionCYP17 Inhibition
NeuroprotectiveIncreased GABA levels

Table 2: IC50_{50} Values for Selected Cell Lines

CompoundCell LineIC50_{50} (µM)
Compound APC-3 (Prostate)2.08
Compound BMCF-7 (Breast)5.00
Compound CUO-31 (Renal)10.00

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